3,3-Difluoropropane-1,2-diol
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Overview
Description
3,3-Difluoropropane-1,2-diol: is an organic compound with the molecular formula C3H6F2O2 and a molecular weight of 112.08 g/mol It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with two fluorine atoms substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropane-1,2-diol can be synthesized through the reaction of propylene glycol with hydrogen fluoride (HF) . The reaction typically involves the following steps:
Reaction Setup: Propylene glycol is mixed with hydrogen fluoride in a reaction vessel.
Reaction Conditions: The mixture is heated to a specific temperature, often around 100-150°C, to facilitate the fluorination process.
Product Isolation: The resulting this compound is then purified through distillation or recrystallization to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve yield.
Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can replace the fluorine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoropropane-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-difluoropropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for diol dehydratase , leading to the formation of intermediates that undergo further transformations . The presence of fluorine atoms can influence the reactivity and stability of these intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: Contains three fluorine atoms instead of two, leading to different reactivity and properties.
2,2-Difluoropropane-1,3-diol: Fluorine atoms are positioned differently, affecting its chemical behavior and applications.
Uniqueness: 3,3-Difluoropropane-1,2-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated diols. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoropropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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